molecular formula C13H11N3O2 B1204472 3-(Methoxycarbonyl)amino-beta-carboline CAS No. 91985-74-9

3-(Methoxycarbonyl)amino-beta-carboline

Cat. No.: B1204472
CAS No.: 91985-74-9
M. Wt: 241.24 g/mol
InChI Key: WCNHWQATGLIDEY-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)amino-beta-carboline is a synthetic compound known for its high affinity for the benzodiazepine receptor. It has been studied for its selective antagonistic effects on the sedative properties of benzodiazepines, making it a compound of interest in pharmacological research .

Scientific Research Applications

3-(Methoxycarbonyl)amino-beta-carboline has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-CMC involves its high affinity for the benzodiazepine receptor . It acts as a selective antagonist of the sedative effects of benzodiazepines, suggesting that it may bind to the receptor in a way that selectively blocks these effects .

Preparation Methods

The synthesis of 3-(Methoxycarbonyl)amino-beta-carboline involves several steps. One common method includes the reaction of beta-carboline-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reacted with an amine to introduce the methoxycarbonyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

3-(Methoxycarbonyl)amino-beta-carboline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-(Methoxycarbonyl)amino-beta-carboline include:

    Beta-carboline-3-carboxylic acid: An inverse agonist of the benzodiazepine receptor.

    Flumazenil: A well-known benzodiazepine receptor antagonist.

    Diazepam: A benzodiazepine with sedative, anxiolytic, and anticonvulsant properties.

This compound is unique in its selective antagonism of the sedative effects of benzodiazepines, making it a valuable tool for research in pharmacology and neuroscience .

Properties

IUPAC Name

methyl N-(9H-pyrido[3,4-b]indol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-13(17)16-12-6-9-8-4-2-3-5-10(8)15-11(9)7-14-12/h2-7,15H,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNHWQATGLIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919418
Record name Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91985-74-9
Record name 3-(Methoxycarbonyl)amino-beta-carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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